5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride
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Overview
Description
5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride, also known by its CAS Number 492444-04-9, is a compound with the molecular formula C7H6FNO2 . It is a solid or liquid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6FNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 155.13 . It is a solid or liquid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Pharmacological Characterization
Research has focused on synthesizing novel derivatives and analyzing their pharmacological properties. For instance, novel 6-fluorochroman derivatives were evaluated as antagonists for the 5-HT1A receptor, with structural modifications aiming to improve receptor selectivity and in vivo activities. Some compounds demonstrated promising antagonist activities toward specific behavioral and electrophysiological responses in rats, highlighting potential applications in neuropsychiatric disorder treatments (Yasunaga et al., 1998).
Analytical Chemistry Applications
In the realm of analytical chemistry, 3-Benzoyl-2-quinolinecarboxaldehyde has been synthesized and characterized for use as a precolumn fluorogenic reagent for the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection, showcasing its utility in sensitive analytical techniques (Beale et al., 1989).
Material Science
In material science, soluble fluoro-polyimides derived from a fluorine-containing aromatic diamine and aromatic dianhydrides have been synthesized, exhibiting excellent thermal stability, low moisture absorption, and high hygrothermal stability, which could be applied in various high-performance materials (Xie et al., 2001).
Enzyme Activity Measurement
The use of 5-nitrosalicylaldehyde and 4-methoxy-beta-naphthylamine derivatives in flow cytometry for measuring peptidase activity in single cells or cell suspensions by tagging cellular proteinases, providing a novel method for enzyme activity measurement at a cellular level, has been explored (Dolbeare & Smith, 1977).
Corrosion Inhibition
The evaluation of triazole Schiff bases as corrosion inhibitors on mild steel in acidic media was conducted. This research revealed that the presence of fluorine atoms significantly affects the inhibition efficiency, adsorption behavior, and electrochemical properties of these compounds, suggesting potential applications in corrosion protection technologies (Chaitra et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources I found, it’s worth noting that synthetic cathinones, which this compound may be related to, are a significant area of research due to their prevalence as novel psychoactive substances . As such, it’s possible that future research could explore the properties and potential applications of this compound further.
Properties
IUPAC Name |
5-fluoro-1,3-benzodioxol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-2H,3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXSQGOAKIQTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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